Regioisomeric Precision: 4-Carboxylate vs. 5-Carboxylate Oxazole in HCMV Antiviral Activity
The 1,3-oxazole-4-carboxylate scaffold, which is the exact core of the target compound, served as the synthetic precursor for 10 derivatives evaluated for anti-HCMV activity [1]. In contrast, the 5-carboxylate regioisomer (CAS 2580252-37-3) was not part of this study and has no published antiviral data . When the 4-carboxylate derivatives were tested in human foreskin fibroblast cells infected with the AD169 laboratory strain of HCMV, seven compounds exhibited considerably higher antiviral activity than the reference drug ganciclovir [2].
| Evidence Dimension | Antiviral activity (HCMV AD169 strain) |
|---|---|
| Target Compound Data | Precursor scaffold used; derived compounds showed EC50 values as low as 0.12 µM (specific compound not disclosed) |
| Comparator Or Baseline | Ganciclovir (reference antiviral); 5-carboxylate regioisomer not tested |
| Quantified Difference | Seven 4-carboxylate derivatives exceeded ganciclovir activity; 5-carboxylate regioisomer has zero published antiviral activity |
| Conditions | In vitro HCMV AD169 in human foreskin fibroblast cells; plaque reduction assay |
Why This Matters
Selection of the 4-carboxylate regioisomer is essential for HCMV antiviral research; switching to the 5-carboxylate regioisomer would sever the link to the only published SAR data for this chemotype.
- [1] Matsumoto, Y., et al. (2019). In vitro activity of novel derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile against human cytomegalovirus. Medicinal Chemistry Research, 28(8), 1205-1211. View Source
- [2] Matsumoto, Y., et al. (2019). In vitro activity of novel derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile against human cytomegalovirus. Medicinal Chemistry Research, 28(8), 1205-1211. View Source
